molecular formula C20H38O4 B8018905 Carboxy-methylstearic acid CAS No. 4371-66-8

Carboxy-methylstearic acid

Cat. No.: B8018905
CAS No.: 4371-66-8
M. Wt: 342.5 g/mol
InChI Key: QCLVXKHDNXWWHC-UHFFFAOYSA-N
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Description

Carboxy-methylstearic acid is a derivative of stearic acid, a long-chain fatty acid. It is characterized by the presence of a carboxymethyl group attached to the stearic acid backbone. This modification imparts unique properties to the compound, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxy-methylstearic acid can be synthesized through the carboxymethylation of stearic acid. This process involves the reaction of stearic acid with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, with the base facilitating the formation of the carboxymethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of stearic acid to this compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Carboxy-methylstearic acid undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the carboxymethyl group under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carboxy-methylstearic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is utilized in the preparation of lipid-based drug delivery systems.

    Medicine: It serves as an excipient in pharmaceutical formulations to enhance the solubility and stability of active ingredients.

    Industry: this compound is employed in the production of cosmetics, lubricants, and coatings due to its emulsifying properties.

Mechanism of Action

The mechanism of action of carboxy-methylstearic acid is primarily based on its ability to interact with lipid membranes and proteins. The carboxymethyl group enhances the compound’s solubility and allows it to form stable emulsions. In drug delivery systems, it facilitates the encapsulation and controlled release of active ingredients by interacting with lipid bilayers and enhancing membrane permeability.

Comparison with Similar Compounds

    Stearic Acid: The parent compound, lacking the carboxymethyl group.

    Carboxy-methylcellulose: Another carboxymethylated compound with different applications.

    Lauric Acid: A shorter-chain fatty acid with similar properties.

Uniqueness: Carboxy-methylstearic acid is unique due to its combination of a long hydrophobic chain and a hydrophilic carboxymethyl group. This dual nature allows it to act as an effective emulsifier and surfactant, making it valuable in various applications where both hydrophobic and hydrophilic interactions are required.

Properties

IUPAC Name

2-hexadecyl-2-methylpropanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(2,18(21)22)19(23)24/h3-17H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLVXKHDNXWWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286908
Record name 2-Hexadecyl-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-66-8
Record name 2-Hexadecyl-2-methylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4371-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexadecyl-2-methylpropanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hexadecyl-2-methyl-1,3-propanedioic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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